molecular formula C18H44O8Si3 B575626 Dimethyl-bis(2-triethoxysilylethoxy)silane CAS No. 195158-81-7

Dimethyl-bis(2-triethoxysilylethoxy)silane

Cat. No.: B575626
CAS No.: 195158-81-7
M. Wt: 472.797
InChI Key: UGUPIRDXTCBLEQ-UHFFFAOYSA-N
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Description

Dimethyl-bis(2-triethoxysilylethoxy)silane is a hybrid organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two 2-triethoxysilylethoxy chains. This structure confers unique properties, such as hydrolytic stability and adhesion-promoting capabilities, making it valuable in coatings, adhesives, and surface treatments. The triethoxysilyl groups enable covalent bonding with substrates like metals, glass, or concrete, while the ethoxy chains enhance solubility and reactivity in organic matrices .

Properties

IUPAC Name

dimethyl-bis(2-triethoxysilylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H44O8Si3/c1-9-19-28(20-10-2,21-11-3)17-15-25-27(7,8)26-16-18-29(22-12-4,23-13-5)24-14-6/h9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUPIRDXTCBLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCO[Si](C)(C)OCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H44O8Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-bis(2-triethoxysilylethoxy)silane typically involves the reaction of dimethylchlorosilane with 2-(triethoxysilyl)ethanol in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the 2-(triethoxysilyl)ethanol attacks the silicon atom of the dimethylchlorosilane, resulting in the formation of the desired product and the release of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of dimethyl-bis(2-triethoxysilylethoxy)silane can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as copper or platinum, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-bis(2-triethoxysilylethoxy)silane undergoes various types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of polysiloxanes.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or moisture, often catalyzed by acids or bases.

    Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.

    Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Polysiloxanes.

    Substitution: Various substituted silanes, depending on the nucleophile used.

Scientific Research Applications

Dimethyl-bis(2-triethoxysilylethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polysiloxanes.

    Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the fabrication of electronic components.

Mechanism of Action

The mechanism of action of dimethyl-bis(2-triethoxysilylethoxy)silane primarily involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions enable the compound to form stable, cross-linked networks, making it useful in various applications, such as coatings and adhesives.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Reactive Groups Hydrolysis Rate Key Applications Adhesion Failure Mode
Dimethyl-bis(2-triethoxysilylethoxy)silane Triethoxysilylethoxy Slow Concrete protection, adhesives Mixed (enhanced bonding)
Bis(2-methoxyethoxy)-dimethylsilane Methoxyethoxy Fast Solvents, plasticizers Cohesive
Hexamethyldisiloxane Trimethyl Non-reactive Lubricants, antifoams N/A

Table 2: Performance in Surface Treatments

Property Target Compound Conventional Coatings (e.g., Epoxy)
Penetration Depth >5 mm <1 mm
Breathability High Low
Durability (Salt Spray) >10 years 3–5 years
Reference

Biological Activity

Dimethyl-bis(2-triethoxysilylethoxy)silane is an organosilicon compound with the molecular formula C14H34O6Si3. It is notable for its versatility in applications across chemistry, biology, and medicine. This article explores its biological activity, focusing on its mechanisms of action, applications in research and industry, and relevant case studies.

Dimethyl-bis(2-triethoxysilylethoxy)silane undergoes hydrolysis and condensation reactions, which are fundamental to its biological activity. The hydrolysis of the ethoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. This ability to form stable, cross-linked networks is critical in various applications, particularly in biocompatible materials.

Key Reactions

  • Hydrolysis : In the presence of water, the compound forms silanols and ethanol.
  • Condensation : Silanol groups can condense to create siloxane bonds, resulting in polysiloxanes.
  • Substitution : Ethoxy groups may be replaced with other nucleophiles (e.g., amines), allowing for functionalization.

Biological Applications

The compound has been investigated for several biological applications, including:

  • Surface Modification : It is used to modify surfaces for biological assays and immobilization of biomolecules.
  • Drug Delivery Systems : Research indicates potential use in drug delivery due to its biocompatibility and ability to form stable matrices.
  • Medical Devices : Its properties make it suitable for incorporation into medical devices that require stability and biocompatibility.

Case Studies

  • Surface Functionalization for Cell Culture :
    A study demonstrated that surfaces treated with dimethyl-bis(2-triethoxysilylethoxy)silane improved cell adhesion and proliferation rates. The silane's ability to create a hydrophilic surface enhanced the attachment of various cell types, making it a promising candidate for tissue engineering applications.
  • Drug Release Profiles :
    In a controlled study involving drug delivery systems, formulations incorporating this silane exhibited sustained release profiles compared to traditional polymers. The cross-linking facilitated by the silane allowed for a gradual release of therapeutic agents over extended periods.
  • Biocompatibility Assessment :
    Research assessing the biocompatibility of coatings made from dimethyl-bis(2-triethoxysilylethoxy)silane showed minimal cytotoxicity towards human fibroblast cells. This property is essential for materials intended for medical use.

Comparative Analysis

The following table summarizes the biological activity and applications of dimethyl-bis(2-triethoxysilylethoxy)silane compared to other organosilicon compounds:

CompoundHydrolysisBiocompatibilityApplications
Dimethyl-bis(2-triethoxysilylethoxy)silaneHighExcellentSurface modification, drug delivery
Tetrakis(dimethylsiloxy)silaneModerateGoodCoatings, adhesives
Dimethyl[bis(tetradecyloxy)]silaneLowFairIndustrial applications

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